molecular formula C9H7NO3S B013612 5-Isoquinolinesulfonic acid CAS No. 27655-40-9

5-Isoquinolinesulfonic acid

Cat. No. B013612
CAS RN: 27655-40-9
M. Wt: 209.22 g/mol
InChI Key: YFMJTLUPSMCTOQ-UHFFFAOYSA-N
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Description

5-Isoquinolinesulfonic acid and its derivatives are of significant interest due to their versatile chemical and biological properties. They serve as key intermediates in the synthesis of various pharmacologically active compounds and have been studied for their physicochemical characteristics.

Synthesis Analysis

The synthesis of 5-isoquinolinesulfonic acid derivatives involves various methodologies, including the improved synthesis of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines via the Truce-Smiles rearrangement, followed by acid treatment to obtain unexpected ring-opened spiro ring compounds (Okuda et al., 2010). Other methods include the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives from 5-isoquinolinesulfonic acid, showcasing vasodilatory activity (Morikawa et al., 1989).

Molecular Structure Analysis

Spectroscopic profiling and DFT computations provide deep insights into the molecular structure of 5-isoquinolinesulfonic acid. The studies include FT-IR, FT-Raman, NMR, and UV-Vis spectra to characterize the compound. Molecular dynamics simulations further investigate the biomolecular stability, illustrating the compound's non-linear optical behavior and topological studies for understanding the molecular electrostatic potential and natural bond orbital analysis (Saral et al., 2021).

Chemical Reactions and Properties

Isoquinolinesulfonamides, including derivatives of 5-isoquinolinesulfonic acid, are identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, showcasing the compound's potential in biochemical applications (Hidaka et al., 1984).

Scientific Research Applications

  • Inhibition of Protein Kinases : Isoquinolinesulfonamides, including 5-Isoquinolinesulfonic acid, are found to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This characteristic is significant for drug discovery and therapeutics (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

  • Neuroprotection : These compounds effectively prevent various types of neuronal apoptosis, indicating their potential as targets for developing novel neuroprotective drugs (Cagnoli, Atabay, & Manev, 1996).

  • Cancer Research : A study on [131I] 5-aminoisoquinoline, a radioiodinated PARP-1 binding tracer, suggests its effectiveness in targeting and monitoring colorectal cancer cells (El-Hamoly, Aglan, Alabyad, & Kandil, 2020).

  • P2X7 Nucleotide Receptor Antagonism : Isoquinolines are effective in inhibiting human and murine P2X7 nucleotide receptors, making them potential selective antagonists for human diseases (Humphreys, Virginio, Surprenant, Rice, & Dubyak, 1998).

  • Drug Discovery and Development : 5-Isoquinolinesulfonic acid shows promise as a biologically active compound, contributing to drug discovery and development processes (Saral, Sudha, Muthu, & Irfan, 2021).

  • Anticancer Properties : Isoquinoline alkaloids display potential anticancer properties and can be used as therapeutic agents, contributing to new drug design guidelines (Bhadra & Kumar, 2011).

Future Directions

: ChemSpider: 5-Isoquinolinesulfonic acid : ChemicalBook: 5-Isoquinolinesulfonic acid : Chemsrc: 5-Isoquinolinesulfonic acid : MilliporeSigma: 5-Isoquinolinesulfonic acid

properties

IUPAC Name

isoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJTLUPSMCTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074903
Record name 5-Isoquinolinesulfonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isoquinolinesulfonic acid

CAS RN

27655-40-9
Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Record name Isoquinoline-5-sulfonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
A Saral, P Sudha, S Muthu, A Irfan - Journal of Biomolecular …, 2023 - Taylor & Francis
The title compound 5-isoquinolinesulfonic acid (5IQSA) is characterized using the FT-IR, FT-Raman, NMR and UV-Vis spectra. The optimized molecular geometry, vibrational …
A Morikawa, T Sone, T Asano - Journal of medicinal chemistry, 1989 - ACS Publications
… A new series of aromatic sulfonamides, the lV-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, 3, was synthesized from 5-isoquinolinesulfonic acid andshown to possess …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
PG Baraldi, R Makaeva, MG Pavani… - …, 2002 - thieme-connect.com
… was treated with Et3N (70 µ, 0.5 mmol) and 2 ml of a dry dioxane solution containing 5-isoquinolinesulfonyl chloride (obtained from the corresponding 5-isoquinolinesulfonic acid, 1 …
N Vasdev, FJ LaRonde, JR Woodgett, A Garcia… - Bioorganic & medicinal …, 2008 - Elsevier
… A mixture of 5-isoquinolinesulfonic acid, 3 (10 g, 48 mmol), SOCl 2 (75 g, 630 mmol), and DMF (200 μL) was refluxed for 2 h, and the resulting solution was evaporated. The residue was …
D Colangelo, AL Ghiglia, I Viano, G Cavigiolio… - Biometals, 2003 - Springer
… Among these compounds, [cis-dichloropyridine5-isoquinolinesulfonic acid Pt(II)], named Ptquin8, showed the most significant inhibition of telomerase in a cellfree biochemical assay. In …
E Enkvist, D Lavogina, G Raidaru… - Journal of medicinal …, 2006 - ACS Publications
… on the development of new synthetic procedures for the connection of oligoarginine peptides with adenine, adenosine, adenosine-5‘-carboxylic acid, and 5-isoquinolinesulfonic acid …
Number of citations: 78 0-pubs-acs-org.brum.beds.ac.uk
Y Ishikawa, H Iida, H Ishida - Molecular pharmacology, 2002 - ASPET
… A calmodulin kinase II inhibitor [(8)-5-isoquinolinesulfonic acid, 4-[2-(5-isoquinolinyl-sulfonyl)methylamino]-3-oxo-(4-phenyl-1-piperazinyl)-propyl]phenyl ester (KN-62)] decreased the …
Number of citations: 68 molpharm.aspetjournals.org
N Toda, K Ayajiki, T Okamura - European journal of pharmacology, 1997 - Elsevier
… The neurogenic response was inhibited moderately by [S]-5-isoquinolinesulfonic acid,4-[2-[(5-isoquinolinyl–sulfonyl)methylamino]-3-oxo-(4-phenyl-1-piperazinyl)-propyl] phenyl ester (…
HW Suh, DK Song, SR Choi, SO Huh, YH Kim - Brain research, 1997 - Elsevier
The present study was designed to determine if spinal calcium channels, calmodulin, and calcium/calmodulin-dependent protein kinase II were involved in the production of …
J Nabekura, T Omura, N Horimoto… - Journal of …, 1996 - journals.physiology.org
1. The potentiation of glycine receptor-mediated taurine response (Itau) by alpha 1 adrenoceptor activation was investigated in neurons freshly dissociated from the rat substantia nigra (…

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